- preparation of quinazoline and quinoline derivatives as interleukin-1 receptor-associated kinases (IRAK) inhibitors, World Intellectual Property Organization, , ,

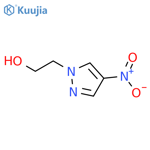

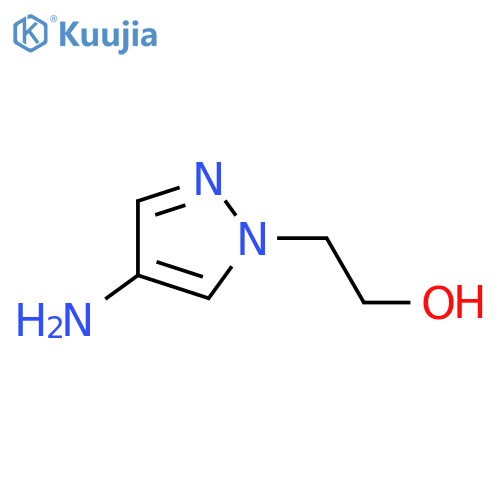

Cas no 948571-47-9 (2-(4-aminopyrazol-1-yl)ethanol)

948571-47-9 structure

اسم المنتج:2-(4-aminopyrazol-1-yl)ethanol

كاس عدد:948571-47-9

وسط:C5H9N3O

ميغاواط:127.144460439682

MDL:MFCD11147853

CID:1027731

2-(4-aminopyrazol-1-yl)ethanol الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- 2-(4-Amino-1H-pyrazol-1-yl)ethanol

- 2-(4-aminopyrazol-1-yl)ethanol

- 2-(4-aminopyrazolyl)ethan-1-ol

- 4-amino-1-(2-hydroxyethyl)pyrazole

- 2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol

- 4-amino-1H-pyrazole-1-ethanol

- AXQLNAAVMSWBEQ-UHFFFAOYSA-N

- 1H-Pyrazole-1-ethanol, 4-amino-

- 2-(4-amino-pyrazol-1-yl)-ethanol

- SBB046384

- STL414722

- SB18304

- NE45579

- ST24027531

- 4CH-

- 4-Amino-1H-pyrazole-1-ethanol (ACI)

- 2-(4-Amino-1H-pyrazole-1-yl)ethanol

- 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole

-

- MDL: MFCD11147853

- نواة داخلي: 1S/C5H9N3O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2,6H2

- مفتاح Inchi: AXQLNAAVMSWBEQ-UHFFFAOYSA-N

- ابتسامات: OCCN1C=C(N)C=N1

حساب السمة

- نوعية دقيقة: 127.07500

- الرابطة الهيدروجينية المانحين العد: 2

- عدد مستقبلات الهيدروجين بوند: 3

- عدد الذرات الثقيلة: 9

- تدوير ملزمة العد: 2

- تعقيدات: 88.3

- طوبولوجي سطح القطب: 64.099

الخصائص التجريبية

- بسا: 64.07000

- لوغب: 0.03880

2-(4-aminopyrazol-1-yl)ethanol أمن المعلومات

- إشارة عشوائية:Warning

- وصف الخطر: H302-H315-H319-H335

- تحذير: P261-P305+P351+P338

- ظروف التخزين:Keep in dark place,Inert atmosphere,2-8°C

2-(4-aminopyrazol-1-yl)ethanol بيانات الجمارك

- رمز النظام المنسق:2933199090

- بيانات الجمارك:

China Customs Code:

2933199090Overview:

2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(4-aminopyrazol-1-yl)ethanol الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-W001875-5g |

2-(4-AMino-1H-pyrazol-1-yl)ethanol |

948571-47-9 | 99.97% | 5g |

$288.0 | 2022-04-26 | |

| ChemScence | CS-W001875-1g |

2-(4-AMino-1H-pyrazol-1-yl)ethanol |

948571-47-9 | 99.97% | 1g |

$88.0 | 2022-04-26 | |

| Chemenu | CM188756-10g |

2-(4-Amino-1H-pyrazol-1-yl)ethanol |

948571-47-9 | 95%+ | 10g |

$712 | 2023-02-01 | |

| Enamine | EN300-58765-2.5g |

2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol |

948571-47-9 | 95% | 2.5g |

$165.0 | 2023-02-09 | |

| eNovation Chemicals LLC | Y0978571-10g |

2-(4-amino-1H-pyrazol-1-yl)ethanol |

948571-47-9 | 95% | 10g |

$640 | 2023-09-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7820-1G |

2-(4-aminopyrazol-1-yl)ethanol |

948571-47-9 | 97% | 1g |

¥ 257.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7820-5G |

2-(4-aminopyrazol-1-yl)ethanol |

948571-47-9 | 97% | 5g |

¥ 897.00 | 2023-04-12 | |

| abcr | AB437706-10 g |

2-(4-Amino-1H-pyrazol-1-yl)ethanol; . |

948571-47-9 | 10g |

€1,038.50 | 2023-04-23 | ||

| Enamine | EN300-58765-0.1g |

2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol |

948571-47-9 | 95% | 0.1g |

$29.0 | 2023-02-09 | |

| abcr | AB437706-5 g |

2-(4-Amino-1H-pyrazol-1-yl)ethanol; . |

948571-47-9 | 5g |

€564.60 | 2023-04-23 |

2-(4-aminopyrazol-1-yl)ethanol طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, rt

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 25 °C

المراجع

- Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof, World Intellectual Property Organization, , ,

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt

المراجع

- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,

طريقة الإنتاج 4

رد فعل الشرط

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

المراجع

- 4,6-disubstituted aminopyridine-based JAK kinase inhibitor and tis preparation, China, , ,

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C; 60 °C → rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt

المراجع

- Preparation of (7H-pyrrolo[2,3-d]pyrimidin-2-yl)amine compounds as JAK3 inhibitors, World Intellectual Property Organization, , ,

طريقة الإنتاج 6

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 14 h, rt

المراجع

- Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them, World Intellectual Property Organization, , ,

طريقة الإنتاج 7

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 15 h, rt

المراجع

- Pyrimidine compounds, compositions, and medicinal applications thereof, World Intellectual Property Organization, , ,

طريقة الإنتاج 8

رد فعل الشرط

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C; 60 °C → rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 18 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 18 h, rt

المراجع

- Preparation of pyrazolo[4,3-c]pyridine derivatives as JAK inhibitors, World Intellectual Property Organization, , ,

طريقة الإنتاج 9

رد فعل الشرط

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

المراجع

- Preparation of pyrrolo[2,3-d]pyrimidine derivatives as Janus kinase inhibitors, China, , ,

طريقة الإنتاج 10

رد فعل الشرط

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 8 h, 50 °C

المراجع

- Preparation of 4-arylamino-6-(heteroaryl)quinazoline compounds useful as PI3k inhibitors for the treatment of cancer, China, , ,

طريقة الإنتاج 11

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 14 h, rt

المراجع

- Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer, World Intellectual Property Organization, , ,

طريقة الإنتاج 12

رد فعل الشرط

1.1 Solvents: Methanol

المراجع

- Preparation of pyrrolecarboxamide derivatives as ERK5 inhibitors for treatment of cancer, World Intellectual Property Organization, , ,

طريقة الإنتاج 13

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 3 h, rt

المراجع

- Pyrimido five-membered ring derivative and application, World Intellectual Property Organization, , ,

طريقة الإنتاج 14

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 25 °C

المراجع

- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

طريقة الإنتاج 15

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 12 h, rt

المراجع

- Substituted pyrimidine compounds, compositions and medicinal applications thereof, India, , ,

طريقة الإنتاج 16

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt; 24 h, rt

المراجع

- Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease, China, , ,

طريقة الإنتاج 17

رد فعل الشرط

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, 50 °C

1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt

1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt

المراجع

- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,

طريقة الإنتاج 18

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 3 h, rt

المراجع

- Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors, Bioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657

طريقة الإنتاج 19

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

المراجع

- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors, World Intellectual Property Organization, , ,

2-(4-aminopyrazol-1-yl)ethanol Raw materials

2-(4-aminopyrazol-1-yl)ethanol Preparation Products

2-(4-aminopyrazol-1-yl)ethanol الوثائق ذات الصلة

-

1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

948571-47-9 (2-(4-aminopyrazol-1-yl)ethanol) منتجات ذات صلة

- 876343-24-7(1-Ethyl-1H-pyrazol-4-amine)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 2279938-29-1(Alkyne-SS-COOH)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

الموردين الموصى بهم

Amadis Chemical Company Limited

(CAS:948571-47-9)2-(4-aminopyrazol-1-yl)ethanol

نقاء:99%

كمية:25g

الأسعار ($):547.0